molecular formula C20H14Cl2N4O B2995870 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-53-6

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2995870
CAS RN: 899985-53-6
M. Wt: 397.26
InChI Key: DTJDYNDKHYLMSK-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the use of 5-aminopyrazoles or 4-aminopyrazoles . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at various positions . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antitumor Activities : Novel synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antibacterial activity. These methods involve one-pot, multi-component reactions, showcasing the compound's potential for creating antimicrobial agents (Rostamizadeh et al., 2013). Similarly, enaminones derived from pyrazoles have shown antitumor and antimicrobial activities, indicating the compound's utility in cancer research and treatment (Riyadh, 2011).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines from pyrazole carboxamide derivatives highlights the compound's role in creating new heterocyclic compounds, which could have various pharmaceutical applications (El-Khawaga et al., 2009).

  • Anticancer and Anti-Inflammatory Agents : The synthesis and evaluation of novel pyrazolopyrimidines derivatives have identified compounds with significant anticancer and anti-5-lipoxygenase activities. This suggests potential applications in developing new anti-inflammatory and cancer-fighting drugs (Rahmouni et al., 2016).

  • Fluorescent Probes : A study on 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores indicates the potential for using related compounds in the development of new fluorescent materials for biological and environmental sensing applications (Castillo et al., 2018).

Future Directions

The field of pyrazolo[3,4-b]pyridines is a vibrant area of research with many potential applications in pharmaceuticals and agrochemicals . Future research will likely continue to explore the synthesis, functionalization, and applications of these compounds .

properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDYNDKHYLMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

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